Flt3-IN-22

Description

Properties

Molecular Formula |

C24H22N6O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

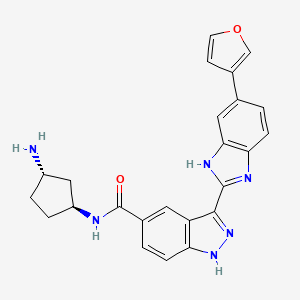

N-[(1S,3S)-3-aminocyclopentyl]-3-[6-(furan-3-yl)-1H-benzimidazol-2-yl]-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C24H22N6O2/c25-16-3-4-17(11-16)26-24(31)14-2-5-19-18(9-14)22(30-29-19)23-27-20-6-1-13(10-21(20)28-23)15-7-8-32-12-15/h1-2,5-10,12,16-17H,3-4,11,25H2,(H,26,31)(H,27,28)(H,29,30)/t16-,17-/m0/s1 |

InChI Key |

DYNPVDYEHXTYCX-IRXDYDNUSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |

Canonical SMILES |

C1CC(CC1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |

Origin of Product |

United States |

Methodological & Application

Application Note: Detection of FLT3 Phosphorylation Status Following Inhibitor Treatment

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][3] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways including PI3K/AKT, RAS/MAPK, and STAT5.[1][4][5]

Targeted inhibition of FLT3 kinase activity is a key therapeutic strategy for FLT3-mutated AML.[6] FLT3 inhibitors function by competing with ATP for the binding site in the kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[7] Monitoring the phosphorylation status of FLT3, particularly at key tyrosine residues like Tyr591, is a direct method for assessing the efficacy of an inhibitor like Flt3-IN-22. This application note provides a detailed protocol for treating FLT3-mutated AML cells with this compound and subsequently detecting the levels of phosphorylated FLT3 (p-FLT3) by Western blot.

FLT3 Signaling and Inhibition

The diagram below illustrates the constitutive activation of FLT3 through an ITD mutation and its downstream signaling pathways. The inhibitor, this compound, blocks the kinase activity, preventing autophosphorylation and interrupting the oncogenic signals.

Caption: FLT3-ITD signaling pathway and the mechanism of this compound inhibition.

Experimental Protocol

This protocol is designed for assessing the inhibition of FLT3 phosphorylation in a human AML cell line harboring an FLT3-ITD mutation, such as MOLM-13 or MV4-11.

Materials and Reagents

| Reagent/Material | Specification/Vendor | Notes |

| Cell Line | MOLM-13 (ACC 554) or MV4-11 (ACC 102) | Human AML cell lines with FLT3-ITD mutation. |

| Culture Medium | RPMI-1640, 10-20% FBS, 1% Pen/Strep | Standard cell culture conditions. |

| FLT3 Inhibitor | This compound | Prepare stock in DMSO. Store at -20°C or -80°C. |

| Lysis Buffer | RIPA Buffer (or similar) | See recipe below. Must contain phosphatase inhibitors. |

| Protease Inhibitors | Protease Inhibitor Cocktail | Add fresh to lysis buffer before use. |

| Phosphatase Inhibitors | Phosphatase Inhibitor Cocktail (e.g., NaF, Na3VO4) | CRITICAL . Add fresh to lysis buffer. |

| Protein Assay | BCA Protein Assay Kit | For protein concentration measurement. |

| Primary Antibody | Anti-Phospho-FLT3 (Tyr591) | e.g., Cell Signaling Technology #3461 (Rabbit pAb) or #3466 (Mouse mAb). |

| Primary Antibody | Anti-FLT3 (Total) | e.g., Cell Signaling Technology #3462 (Rabbit mAb). For loading control. |

| Secondary Antibody | Anti-Rabbit IgG (HRP-linked) or Anti-Mouse IgG (HRP-linked) | Match to the host species of the primary antibody. |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | Avoid milk, as it contains phosphoproteins that can increase background. |

| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) | |

| Detection Substrate | Enhanced Chemiluminescent (ECL) Substrate | Use a high-sensitivity substrate for detecting phosphorylated proteins. |

| Membrane | PVDF or Nitrocellulose Membrane (0.45 µm) |

Lysis Buffer Recipe (RIPA Buffer, modified for phosphoproteins):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Add Fresh Before Use:

-

1x Protease Inhibitor Cocktail

-

1x Phosphatase Inhibitor Cocktail (or 1 mM Na3VO4, 10 mM NaF)

-

Step-by-Step Method

1. Cell Culture and Treatment: a. Culture MOLM-13 or MV4-11 cells to a density of 0.5 - 1.0 x 10^6 cells/mL. b. Seed cells for the experiment in fresh medium. c. Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time (e.g., 2-4 hours). d. Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response) for various times (e.g., 0, 15, 30, 60, 120 minutes). e. Include a DMSO vehicle control for the "0" time/concentration point.

2. Cell Lysis and Protein Quantification: a. After treatment, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Aspirate the supernatant completely. d. Lyse the cell pellet by adding 100-200 µL of ice-cold Lysis Buffer (with freshly added inhibitors). Resuspend by pipetting and incubate on ice for 20-30 minutes, vortexing occasionally. e. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with Lysis Buffer. b. Add 4x or 6x Laemmli sample buffer to 20-30 µg of protein from each sample. c. Denature the samples by boiling at 95-100°C for 5-10 minutes. d. Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

4. Immunoblotting and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for p-FLT3 (e.g., anti-p-FLT3 Tyr591, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Prepare the ECL detection substrate according to the manufacturer's instructions and apply it to the membrane. g. Image the blot using a chemiluminescence detection system. h. (Optional but Recommended): To confirm equal protein loading, the membrane can be stripped and re-probed for total FLT3 or a housekeeping protein like GAPDH or β-actin.

Western Blot Workflow Diagram

The following diagram outlines the key steps of the experimental protocol.

Caption: Experimental workflow for Western blot analysis of p-FLT3.

Expected Results and Data Interpretation

Upon successful execution of this protocol, you should observe a high basal level of p-FLT3 in the untreated (DMSO vehicle) control cells, indicative of the constitutive activity of the FLT3-ITD mutant. Treatment with this compound is expected to cause a dose- and time-dependent decrease in the p-FLT3 signal. The band for total FLT3 should remain relatively constant across all lanes, confirming that the inhibitor affects the phosphorylation status of the receptor rather than its total protein level and also serving as a loading control. A significant reduction in the p-FLT3/total FLT3 ratio indicates effective target engagement by the inhibitor.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 3. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Team identifies potential treatment for FLT3-ITD AML | MDedge [mdedge.com]

- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols for Establishing Flt3-IN-22 Resistant AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of Acute Myeloid Leukemia (AML) cell lines resistant to the novel FLT3 inhibitor, Flt3-IN-22. The protocols outlined below are based on established methodologies for developing drug resistance in cancer cell lines and can be adapted for specific experimental needs.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3][4] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell growth and survival.[1][2][3]

FLT3 inhibitors have emerged as a promising therapeutic strategy for FLT3-mutated AML. However, the development of resistance, both primary and acquired, remains a significant clinical challenge.[4][5] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. The establishment of in vitro models of resistance, such as drug-resistant AML cell lines, is an essential tool for these investigations.[6]

This document provides detailed protocols for establishing and characterizing this compound resistant AML cell lines.

Data Presentation: Characterization of Resistant Cell Lines

Upon successful establishment of this compound resistant AML cell lines, a thorough characterization is necessary to understand the resistance phenotype. The following tables provide a template for summarizing key quantitative data, comparing the resistant lines to their parental counterparts.

Table 1: Drug Sensitivity Profile of Parental and this compound Resistant AML Cell Lines

| Cell Line | This compound IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) | Midostaurin IC50 (nM) |

| MOLM-14 (Parental) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| MOLM-14-R (Resistant) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| MV4-11 (Parental) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| MV4-11-R (Resistant) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Proliferation and Viability of Parental and this compound Resistant AML Cell Lines

| Cell Line | Doubling Time (hours) | Viability (%) in presence of 10x IC50 this compound |

| MOLM-14 (Parental) | [Insert Value] | [Insert Value] |

| MOLM-14-R (Resistant) | [Insert Value] | [Insert Value] |

| MV4-11 (Parental) | [Insert Value] | [Insert Value] |

| MV4-11-R (Resistant) | [Insert Value] | [Insert Value] |

Table 3: Analysis of FLT3 Signaling in Parental and this compound Resistant AML Cell Lines

| Cell Line | Treatment | p-FLT3 (Fold Change) | p-STAT5 (Fold Change) | p-ERK (Fold Change) | p-AKT (Fold Change) |

| MOLM-14 (Parental) | DMSO | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |

| MOLM-14-R (Resistant) | DMSO | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |

| MV4-11 (Parental) | DMSO | 1.0 | 1.0 | 1.0 | 1.0 |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |

| MV4-11-R (Resistant) | DMSO | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

The following protocols provide a step-by-step guide for establishing and characterizing this compound resistant AML cell lines.

Protocol for Establishing this compound Resistant AML Cell Lines

This protocol describes the generation of resistant cell lines through continuous exposure to gradually increasing concentrations of this compound.[6][7][8]

Materials:

-

FLT3-mutant AML cell lines (e.g., MOLM-14, MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Multi-well plates and culture flasks

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental AML cell lines in 96-well plates.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[9]

-

-

Initiate Resistance Induction:

-

Culture the parental cells in the presence of this compound at a starting concentration equal to the IC50 value.

-

Maintain a parallel culture of parental cells with the vehicle (DMSO) as a control.

-

-

Dose Escalation:

-

Monitor the cells regularly for signs of recovery and proliferation.

-

Once the cells are actively proliferating in the presence of the drug (typically after 1-2 weeks), gradually increase the concentration of this compound. A 1.5 to 2-fold increase in concentration is recommended for each step.

-

Continue this process of stepwise dose escalation over several months.[6][7] The entire process can take from a few months to over a year.[7][8]

-

-

Establishment of a Resistant Population:

-

A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental cells.[6]

-

Once a resistant population is established, maintain it in a constant, high concentration of this compound.

-

-

Clonal Selection (Optional but Recommended):

-

To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Expand individual clones and confirm their resistance to this compound.

-

-

Cryopreservation:

-

Cryopreserve aliquots of the resistant cell lines at various stages of development and the final established lines.

-

Protocol for Characterizing Drug Resistance

A. Cell Viability and IC50 Determination:

-

Perform cell viability assays (e.g., MTT, CellTiter-Glo) on both parental and resistant cell lines with a range of this compound concentrations.

-

Calculate and compare the IC50 values to quantify the degree of resistance.

B. Proliferation Assay:

-

Plate equal numbers of parental and resistant cells.

-

Count the cells at different time points (e.g., 24, 48, 72 hours) to determine the doubling time.

C. Western Blot Analysis of FLT3 Signaling:

-

Treat parental and resistant cells with DMSO or this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and perform Western blot analysis using antibodies against total and phosphorylated forms of FLT3, STAT5, ERK, and AKT to assess the activation status of these key signaling proteins.

D. Sequencing of the FLT3 Gene:

-

Isolate genomic DNA from both parental and resistant cell lines.

-

Amplify and sequence the kinase domain of the FLT3 gene to identify potential secondary mutations that may confer resistance.

Visualizations

FLT3 Signaling Pathway and Mechanisms of Resistance

The following diagram illustrates the canonical FLT3 signaling pathway and highlights potential mechanisms of resistance to FLT3 inhibitors.

Caption: FLT3 signaling and resistance mechanisms.

Experimental Workflow for Establishing Resistant Cell Lines

This diagram outlines the key steps involved in the generation and characterization of this compound resistant AML cell lines.

Caption: Workflow for generating resistant cell lines.

References

- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Studying FLT3 Signaling in Hematopoietic Stem Cells using Flt3-IN-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Dysregulation of FLT3 signaling, most notably through activating mutations such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Flt3-IN-22 is a potent and selective inhibitor of FLT3 kinase activity, making it a valuable tool for investigating the physiological and pathological roles of FLT3 signaling in hematopoietic stem cells. These application notes provide detailed protocols for utilizing this compound to study its effects on cell proliferation, signal transduction, and induction of apoptosis in hematopoietic cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FLT3 (Wild-Type) | 0.941[1][2][3][4][5] |

| FLT3 (D835Y Mutant) | 0.199[1][2][3][4][5] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | FLT3 Status | Assay Type | Endpoint | Value |

| MV4-11 | FLT3-ITD | Proliferation | GI50 | Potent Inhibition |

| Ba/F3 | FLT3-D835Y | Proliferation | IC50 | Strong Inhibition[1] |

| Ba/F3 | FLT3-F691L | Proliferation | IC50 | Strong Inhibition[1] |

Mandatory Visualizations

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Studying this compound Effects.

Experimental Protocols

In Vitro FLT3 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against recombinant FLT3 kinase. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

This compound

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO).

-

In a multiwell plate, add the this compound dilutions or vehicle control.

-

Add the FLT3 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.[6] This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure light production.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MV4-11 cells)

This protocol describes how to measure the anti-proliferative effect of this compound on a human AML cell line (MV4-11) that harbors the FLT3-ITD mutation.

Materials:

-

MV4-11 cells

-

Complete culture medium (e.g., IMDM with 10% FBS)

-

This compound

-

96-well clear-bottom cell culture plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[7]

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Add the this compound dilutions to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well and incubate for an additional 2-4 hours.[7]

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

-

Hematopoietic cells (e.g., MV4-11)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Hematopoietic cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells, and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.[1][8][9]

-

Add more Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by PI Staining

This protocol is for analyzing the effect of this compound on the cell cycle distribution of hematopoietic cells using flow cytometry.

Materials:

-

Hematopoietic cells

-

This compound

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Flow Cytometry-Based Cell Cycle Measurement of Mouse Hematopoietic Stem and Progenitor Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. promega.com [promega.com]

- 7. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Flt3-IN-22 Off-Target Effects in Cell-Based Assays

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][4][5] These activating mutations lead to ligand-independent, constitutive activation of FLT3 signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, promoting leukemic cell proliferation and survival.[2][6]

Flt3-IN-22 is a potent inhibitor targeting the FLT3 kinase. While designed for high selectivity, all kinase inhibitors have the potential for off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing.[7][8] Therefore, comprehensive profiling of off-target interactions in a cellular context is a critical step in the preclinical development of this compound.

These application notes provide detailed protocols for several key cell-based assays to identify and characterize the off-target effects of this compound. The described methods will enable researchers to assess direct target engagement, profile interactions across the kinome, and measure the functional consequences of on- and off-target inhibition.

Key Cell-Based Assays for Off-Target Profiling

A multi-pronged approach is recommended to build a comprehensive off-target profile for this compound. The following assays provide complementary information on direct binding, kinome-wide selectivity, and cellular phenotype.

| Assay Type | Principle | Key Readout | Purpose |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Change in protein thermal stability (Tagg shift) | Confirms direct target engagement of this compound with FLT3 and potential off-targets in intact cells.[9][10][11] |

| Kinome Profiling (MIB-MS) | Multiplexed inhibitor beads (MIBs) are used to capture a broad range of kinases from cell lysates. Bound kinases are identified and quantified by mass spectrometry (MS).[12][13] | Relative abundance of kinases bound to beads with and without this compound competition. | Unbiased, kinome-wide identification of potential off-target kinases.[7][12] |

| Phosphoproteomics | Quantitative mass spectrometry is used to identify and quantify changes in protein phosphorylation across the proteome following inhibitor treatment. | Changes in the phosphorylation status of kinase substrates. | Reveals downstream signaling pathway perturbations caused by on- and off-target effects.[14][15] |

| Cell Viability and Proliferation Assays | Measures the number of viable cells in a population following treatment with the inhibitor. | IC50 values (concentration of inhibitor that reduces cell viability by 50%). | Assesses the functional consequences of kinase inhibition, including cytotoxicity due to off-target effects.[16][17][18] |

| Ba/F3 Proliferation Assay | IL-3 dependent Ba/F3 cells are engineered to express a specific oncogenic kinase, making their proliferation dependent on that kinase. | Inhibition of cell proliferation in the absence of IL-3. | Screens for off-target effects on a panel of kinases known to drive cell proliferation.[19][20] |

Signaling Pathways and Experimental Workflow

To understand the potential impact of this compound, it is essential to visualize the primary FLT3 signaling pathway and the general workflow for identifying off-target effects.

Figure 1. Simplified FLT3 signaling pathway. Constitutive activation of FLT3 in AML leads to the activation of downstream pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT, promoting cell proliferation and survival. This compound is designed to inhibit the FLT3 receptor kinase activity.

Figure 2. Experimental workflow for identifying and validating off-target effects of this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is for determining the target engagement of this compound in intact cells by measuring changes in protein thermal stability.

Materials:

-

Cell line of interest (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

Thermal cycler or heating blocks

-

Centrifuge

-

Equipment for protein quantification (e.g., BCA assay)

-

Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against target proteins and loading control)

Procedure:

-

Cell Culture and Treatment:

-

Culture MV4-11 cells to a density of approximately 1-2 x 106 cells/mL.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle) for 1-3 hours in a CO2 incubator at 37°C.[21]

-

-

Heat Treatment:

-

Transfer the cell suspensions into PCR tubes or strips (100 µL per tube).

-

Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermal cycler.[21] Include an unheated control sample (25°C).

-

After heating, cool the samples to room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by adding an appropriate volume of lysis buffer containing protease and phosphatase inhibitors. Alternatively, perform 3-5 freeze-thaw cycles using liquid nitrogen.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Analysis:

-

Determine the protein concentration of the soluble fraction.

-

Normalize the protein concentration for all samples.

-

Analyze the samples by Western blotting using primary antibodies for FLT3 and suspected off-targets. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

-

Quantify the band intensities to generate a melting curve for each protein in the presence and absence of this compound. A shift in the curve indicates stabilization and thus, binding.

-

Data Presentation:

| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) |

| FLT3 (On-Target) | Vehicle (DMSO) | 48.5 | N/A |

| This compound (1 µM) | 56.0 | +7.5 | |

| Off-Target A | Vehicle (DMSO) | 52.0 | N/A |

| This compound (1 µM) | 57.5 | +5.5 | |

| Non-Target B | Vehicle (DMSO) | 61.0 | N/A |

| This compound (1 µM) | 61.2 | +0.2 |

Protocol 2: Mass Spectrometry-Based Kinome Profiling

This protocol outlines a competitive pull-down assay using multiplexed inhibitor beads (MIBs) coupled with quantitative mass spectrometry (MS) to identify kinase targets of this compound.

Materials:

-

Cell line(s) of interest

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors)

-

Multiplexed inhibitor beads (Kinobeads)[12]

-

Reagents for protein digestion (DTT, iodoacetamide, trypsin)

-

Equipment for mass spectrometry (e.g., nanoLC-MS/MS)[15][22]

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation at high speed to remove insoluble material.

-

Determine and normalize protein concentration.

-

-

Competitive Binding:

-

Incubate the cell lysate with increasing concentrations of this compound or DMSO for 1 hour at 4°C. This allows this compound to bind to its targets.

-

-

Kinase Enrichment:

-

Add the MIBs/Kinobeads to the lysate and incubate for 1-2 hours at 4°C with rotation. The beads will bind kinases whose active sites are not occupied by this compound.[12]

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Sample Preparation for MS:

-

Elute the bound proteins or perform on-bead digestion.

-

For on-bead digestion, resuspend beads in a buffer containing trypsin and incubate overnight at 37°C.

-

Collect the resulting peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer.

-

Use a data-dependent acquisition (DDA) method to identify and quantify peptides.[23]

-

-

Data Analysis:

-

Identify proteins from the MS/MS spectra using a database search algorithm (e.g., MaxQuant).

-

Quantify the relative abundance of each kinase in the this compound-treated samples compared to the DMSO control.

-

A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of this compound.

-

Data Presentation:

| Kinase | This compound Conc. (nM) | % Inhibition of Bead Binding | IC50 (nM) |

| FLT3 | 10 | 85 | 8 |

| 100 | 98 | ||

| 1000 | 99 | ||

| Off-Target A | 10 | 25 | 45 |

| 100 | 70 | ||

| 1000 | 92 | ||

| Off-Target B | 10 | 5 | 850 |

| 100 | 15 | ||

| 1000 | 65 |

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells, which reflects the cytotoxic effects of this compound.

Materials:

-

Cell lines (e.g., MV4-11 for on-target effect, and a panel of other cell lines, like K562 or HeLa, for off-target cytotoxicity)

-

Complete cell culture medium

-

This compound (serially diluted)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Allow cells to attach and recover overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the wells. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[16]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.[17]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Cell Line | Primary On-Target | This compound IC50 (nM) | Notes |

| MV4-11 | FLT3-ITD | 12 | High sensitivity, expected on-target effect. |

| K562 | BCR-ABL | 1,500 | Lower sensitivity, suggests potential off-target effects at higher concentrations. |

| HeLa | N/A | >10,000 | Low cytotoxicity, indicating selectivity against non-hematopoietic cells. |

| Ba/F3-FLT3-ITD | FLT3-ITD | 15 | Confirms on-target potency in an engineered cell line. |

| Ba/F3-OffTarget-A | Off-Target A | 85 | Indicates functional inhibition of a specific off-target kinase. |

References

- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 4. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 15. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 22. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting Flt3-IN-22 precipitation in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals using Flt3-IN-22. It specifically addresses the common challenge of compound precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide

This section addresses specific issues related to this compound precipitation.

Q1: My this compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer or cell culture medium. What went wrong?

A1: This is a common issue for many small molecule inhibitors, which are often hydrophobic. The primary cause is the drastic change in solvent polarity. While this compound is soluble in an organic solvent like DMSO, its solubility in aqueous solutions is significantly lower.[1][2] When the concentrated DMSO stock is added to the aqueous medium, the compound is "shocked" out of solution and forms a precipitate.

To prevent this, the key is to perform the dilution gradually and ensure the final concentration of both the compound and the solvent are within acceptable limits. Please refer to the detailed protocol below for the recommended dilution method.

Q2: My this compound working solution was clear at first, but it became cloudy or formed a precipitate after being placed in the incubator. Why did this happen?

A2: Several factors could cause delayed precipitation:

-

Temperature Changes: Many compounds are less soluble at different temperatures. A shift from room temperature to 37°C in an incubator can decrease the stability of the solution.[3]

-

pH Shifts: Cell culture media pH can change over time due to cellular metabolism. This change in pH can affect the charge state of the compound, reducing its solubility.

-

Increased Concentration due to Evaporation: Inadequately sealed culture plates can lead to evaporation, which increases the concentration of the inhibitor and may push it past its solubility limit.[3]

-

Interaction with Media Components: Components in serum or media, such as salts and proteins, can interact with the compound over time, leading to precipitation.[4]

To mitigate this, ensure your culture plates are well-sealed, monitor the incubator's humidity, and consider preparing fresh working solutions for long-term experiments. Checking a drop of the final working solution under a microscope for any signs of precipitation before adding it to cells is also a good quality control step.[5]

Q3: I see a film or crystals in my frozen DMSO stock solution vial. Is it still usable?

A3: This can happen if the compound has come out of solution during storage, especially if the stock concentration is very high or if it has undergone freeze-thaw cycles.[3] Often, the compound can be redissolved. Try warming the vial gently to 37°C for 5-10 minutes and vortexing thoroughly.[5] If the precipitate dissolves completely, the solution is likely usable. However, if it does not redissolve, the compound may have degraded or oxidized, and it is best to discard it and prepare a fresh stock solution. To avoid this, it is recommended to aliquot stock solutions into smaller, single-use volumes.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making this compound stock solutions?

A1: The recommended solvent for this compound and similar Flt3 inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7] It is crucial to use a fresh or properly stored stock of DMSO, as it is hygroscopic and absorbed water can impact compound solubility and stability.[5]

Q2: What is the maximum working concentration I can use in my cell culture experiments?

A2: The maximum working concentration is highly dependent on the specific aqueous medium and the cell line being used. Most organic inhibitors precipitate in aqueous solutions. It is critical to keep the final DMSO concentration in your culture medium low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. The best practice is to perform a dose-response or cytotoxicity assay to determine the optimal concentration range for your specific experimental setup.

Q3: How should I store this compound?

A3: Proper storage is critical for maintaining the compound's integrity. Recommendations for similar inhibitors suggest the following:

| Form | Temperature | Duration | Notes |

| Solid Powder | -20°C | ≥ 3 years | Protect from light and moisture.[8] |

| DMSO Stock Solution | -20°C | ~1 year | Aliquot to avoid repeated freeze-thaw cycles.[7] |

| -80°C | ~2 years | Preferred for long-term storage.[7] | |

| Aqueous Working Solution | 2-8°C | ≤ 1 day | Not recommended for storage; prepare fresh before each use.[1][9] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

-

Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For Flt3-IN-2, a solubility of 100 mg/mL (239.91 mM) in DMSO has been reported.[7]

-

Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) or brief ultrasonication can be used to aid dissolution if necessary.[5][7] Ensure the compound is completely dissolved before storage.

-

Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[7]

Protocol 2: Dilution of DMSO Stock into Aqueous Media (to Avoid Precipitation)

This method minimizes the solvent shock that causes precipitation.

-

Intermediate Dilution (Optional but Recommended): First, dilute your high-concentration DMSO stock to a lower concentration in DMSO. This step is particularly helpful if your final working concentration is very low.

-

Prepare Final Aqueous Medium: Have your final volume of cell culture medium or buffer ready in a sterile tube.

-

Perform the Dilution: Add the required volume of the this compound DMSO stock solution drop-by-drop into the vortexing aqueous medium. The key is to add the stock solution slowly into a larger volume of the aqueous solution while mixing vigorously.[5] Do not add the aqueous medium to the DMSO stock.

-

Final Mix: Once the addition is complete, continue to vortex for another 10-20 seconds to ensure homogeneity.

-

Quality Control: Visually inspect the solution for any signs of cloudiness or precipitation. For sensitive applications, you can place a small drop on a microscope slide to check for micro-precipitates before adding it to your cells.[5]

Visualizations

Troubleshooting Workflow for this compound Precipitation

Caption: Troubleshooting workflow for this compound precipitation issues.

Simplified Flt3 Signaling Pathway

Caption: Simplified FLT3 signaling pathways inhibited by this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 4. Cell Culture Academy [procellsystem.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. FLT3-ITD/D835Y-IN-1 | Apoptosis | | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FLT3-IN-25_TargetMol [targetmol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Overcoming Flt3-IN-22 Resistance in AML Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming experimental challenges related to Flt3-IN-22 resistance in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to FLT3 inhibitors like this compound?

A1: Resistance to FLT3 inhibitors is a significant challenge and typically falls into two main categories:

-

On-Target Resistance: This involves genetic changes in the FLT3 gene itself. The most common on-target mechanisms include:

-

Secondary Tyrosine Kinase Domain (TKD) Mutations: Point mutations in the kinase domain, such as the D835Y mutation, can prevent the inhibitor from binding effectively.[1][2]

-

Gatekeeper Mutations: A specific mutation, F691L, is known as a "gatekeeper" mutation because it can confer broad resistance to many types of FLT3 inhibitors.[1][3]

-

Increased FLT3 Expression: Upregulation of the FLT3 receptor can lead to increased signaling that overcomes the inhibitory effect of the drug.[4]

-

-

Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that allow the cancer cells to survive and proliferate even when FLT3 is effectively inhibited.[4][5] Common bypass pathways include:

-

RAS/MAPK Pathway Activation: Mutations in genes like NRAS can reactivate the MAPK pathway downstream of FLT3.[1][4][6]

-

PI3K/Akt/mTOR Pathway Activation: This crucial survival pathway can be activated through various upstream signals, rendering the cells independent of FLT3 signaling.[4][5][7]

-

Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased signaling from other receptors, such as AXL or c-KIT, can compensate for the loss of FLT3 signaling.[1][3]

-

Activation of JAK/STAT Pathway: The JAK/STAT pathway is another key signaling node that can be activated to promote cell survival.[3][7]

-

Bone Marrow Microenvironment: Factors secreted by stromal cells in the bone marrow, such as FLT3 ligand (FL) or FGF2, can promote resistance.[1][2]

-

Q2: How can I confirm if my AML cell line has developed resistance to this compound?

A2: The primary method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay. A significant rightward shift (increase) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This should be complemented by biochemical assays, such as Western blotting, to confirm that downstream FLT3 signaling is not inhibited as expected.

Q3: What are the essential positive and negative controls for my experiments?

A3:

-

Positive Controls:

-

A known this compound-sensitive AML cell line (e.g., MOLM-13, MV4-11 parental lines).

-

For Western blots, lysate from cells stimulated to induce phosphorylation of your target of interest (e.g., using FLT3 ligand or a growth factor like EGF for EGFR phosphorylation) can serve as a positive control for the antibody and detection system.[8]

-

-

Negative Controls:

-

A vehicle-treated (e.g., DMSO) control group for all experiments.

-

An AML cell line that does not have a FLT3 mutation (FLT3-wildtype) to assess off-target effects.

-

For Western blots, lysate from unstimulated or inhibitor-treated cells.

-

Troubleshooting Guides

Problem 1: My AML cells show decreasing sensitivity to this compound over time.

This is a common issue that suggests the emergence of a resistant population.

| Potential Cause | Suggested Solution |

| Emergence of On-Target Mutations | Perform Sanger or next-generation sequencing (NGS) of the FLT3 gene, specifically focusing on the kinase domain, to identify secondary mutations like D835Y or F691L.[1][3] |

| Activation of Bypass Pathways | Use Western blotting to probe for activation of key bypass pathways. Check the phosphorylation status of proteins like ERK (p-ERK), Akt (p-Akt), and STAT5 (p-STAT5).[4][5] |

| Cell Line Contamination or Drift | Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the integrity of your cell line. |

| Inconsistent Drug Concentration | Ensure proper storage and handling of this compound to maintain its potency. Use freshly prepared dilutions for each experiment. |

Problem 2: I'm not seeing the expected inhibition of downstream signaling (e.g., p-FLT3, p-STAT5) via Western Blot after this compound treatment.

This could be due to technical issues or true biological resistance.

| Potential Cause | Suggested Solution |

| Ineffective Cell Lysis/Sample Prep | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.[9] |

| Suboptimal Antibody Performance | Validate your primary antibodies. Use a positive control lysate (e.g., from a highly sensitive cell line showing strong baseline phosphorylation) to confirm the antibody is working. Titrate antibody concentrations. |

| Ineffective Blocking | For phospho-protein detection, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[8] |

| True Biological Resistance | If technical issues are ruled out, this is strong evidence for resistance. The cells may have activated bypass pathways that maintain downstream signaling even with FLT3 inhibition.[4][5] For example, an activating NRAS mutation could maintain p-ERK levels. |

Problem 3: My cell viability assay (e.g., MTT, MTS, CellTiter-Glo) results are inconsistent.

Consistency is key for accurately determining IC50 values.

| Potential Cause | Suggested Solution |

| Variable Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a reliable cell counting method (e.g., automated cell counter) and seed cells at a consistent density.[10] |

| Edge Effects in 96-well Plates | Avoid using the outermost wells of the plate, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |

| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT). Run a "compound only" control (no cells) to check for direct interaction with the assay reagent. |

| Inappropriate Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent. For MTT/MTS assays, ensure formazan crystals are fully dissolved before reading.[11] |

Quantitative Data Summary

Table 1: Example IC50 Values of FLT3 Inhibitors in Sensitive vs. Resistant AML Cells

This table illustrates the typical shift in IC50 values observed as cells develop resistance through different mechanisms.

| Cell Line | FLT3 Status | Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant | Resistance Mechanism | Reference |

| MOLM-13 | FLT3-ITD | MLN518 | ~9 | >1800 | FLT3-ITD/D835Y | [12] |

| Ba/F3 | FLT3-ITD | Quizartinib (AC220) | ~1.5 | >1000 | FLT3-ITD/F691L | [12] |

| MOLM-14 | FLT3-ITD | Gilteritinib | ~5 | ~83 | FLT3-ITD/N701K | [13][14] |

| Ba/F3 | FLT3-ITD | Sorafenib | ~5 | ~200 | FLT3-ITD/D835Y | [15] |

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Method)

This protocol is for determining the IC50 of this compound in a 96-well format.

-

Cell Plating: Prepare a single-cell suspension of your AML cell line. Seed 1x10⁴ to 5x10⁴ cells per well in 90 µL of complete culture medium in a 96-well plate.[10]

-

Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

-

Treatment: Add 10 µL of the 2X drug solution to the appropriate wells. Include vehicle-only (e.g., DMSO) and media-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-FLT3 (p-FLT3)

This protocol is for assessing the phosphorylation status of FLT3 as a measure of inhibitor activity.

-

Cell Treatment & Lysis:

-

Plate AML cells and treat with this compound at various concentrations and time points.

-

Harvest cells by centrifugation at 4°C.

-

Lyse the cell pellet on ice using RIPA buffer supplemented with a freshly added cocktail of protease and phosphatase inhibitors.[9]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load samples onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-FLT3 (e.g., pY591). Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total FLT3 and a loading control like GAPDH or β-actin.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Understanding FLT3 Inhibitor Resistance to Rationalize Combinatorial AML Therapies | Blood Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. 2.4. Cell Viability Assay [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

minimizing Flt3-IN-22 cytotoxicity in non-target cells

Welcome to the technical support center for Flt3-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for minimizing its cytotoxicity in non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). Its primary mechanism of action is to bind to the ATP-binding site of the FLT3 kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML). This compound is a benzimidazole-indazole derivative and is also referred to as compound 22f in some publications.[1][2][3]

Q2: What are the known IC50 and GI50 values for this compound?

A2: this compound has demonstrated high potency against both wild-type and mutated forms of FLT3. The reported IC50 and GI50 values are summarized in the table below.

| Target/Cell Line | Parameter | Value (nM) |

| FLT3 (wild-type) | IC50 | 0.941[1][3] |

| FLT3 (D835Y mutant) | IC50 | 0.199[1][3] |

| MV4-11 (AML cell line) | GI50 | 0.26[3] |

| Ba/F3 (FLT3-D835Y) | GI50 | 0.29[3] |

| Ba/F3 (FLT3-F691L) | GI50 | 2.87[3] |

Q3: Why am I observing cytotoxicity in my non-target (healthy) cell lines?

A3: While this compound is a potent FLT3 inhibitor, like many kinase inhibitors, it may exhibit off-target activity, leading to cytotoxicity in non-cancerous cells. This can occur if the non-target cells express FLT3, even at low levels, or if this compound inhibits other kinases that are important for the survival of these cells. First-generation FLT3 inhibitors are known to be less specific and have more off-target effects, which can contribute to toxicity.[4][5] Second-generation inhibitors are generally more selective, which often results in an improved toxicity profile.[4]

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: Several strategies can be employed to minimize cytotoxicity in non-target cells:

-

Dose Optimization: Carefully titrate the concentration of this compound to find the lowest effective dose that inhibits the target cells while having minimal impact on non-target cells.

-

Use of 3D Cell Culture Models: Spheroid or organoid cultures can sometimes show different drug sensitivities compared to 2D monolayer cultures and may better reflect in vivo responses, potentially reducing non-specific cytotoxicity.[5][6]

-

Reduced Serum Conditions: In some cases, reducing the serum concentration in the culture medium can decrease the metabolic activity of cells and potentially reduce non-specific uptake or effects of the inhibitor.

-

Co-treatment with Cytoprotective Agents: For specific off-target effects, co-treatment with agents that counteract the toxic mechanism may be possible, though this requires a thorough understanding of the off-target pathways.

Troubleshooting Guides

Issue 1: High level of cell death in my non-target control cell line.

-

Possible Cause 1: Concentration of this compound is too high.

-

Troubleshooting Step: Perform a dose-response curve on both your target and non-target cell lines to determine the therapeutic window. Start with a concentration range that spans several orders of magnitude around the reported GI50 values (e.g., from 0.1 nM to 1 µM).

-

-

Possible Cause 2: Off-target kinase inhibition.

-

Troubleshooting Step: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases. If your non-target cells are known to be sensitive to the inhibition of one of these off-target kinases, consider using a more selective FLT3 inhibitor if possible.

-

-

Possible Cause 3: Non-specific cytotoxicity.

-

Troubleshooting Step: Ensure that the solvent (e.g., DMSO) concentration is consistent across all experimental conditions and is at a non-toxic level for your cells.

-

Issue 2: Inconsistent results between experiments.

-

Possible Cause 1: Variation in cell health and density.

-

Troubleshooting Step: Standardize your cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

-

-

Possible Cause 2: Instability of this compound in solution.

-

Troubleshooting Step: Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles.

-

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in both target and non-target cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Add 1 µL of each diluted compound to the respective wells (in triplicate). Include a vehicle control (DMSO only) and a positive control for cell death.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.

-

Read the absorbance or luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50/GI50 value.

-

Visualizations

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for minimizing non-target cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

Flt3-IN-22 stability issues in experimental conditions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Flt3-IN-22. The information herein is designed to address common stability and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound precipitated out of solution after thawing or upon dilution in my cell culture media. What should I do?

A1: Precipitation is a common issue with hydrophobic small molecules. Here are several steps to troubleshoot this problem:

-

Initial Dissolution: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO). Gentle warming (to 37°C) and vortexing can aid dissolution. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[1]

-

Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to your aqueous media.

-

Dilution Method: When diluting into aqueous media, add the this compound stock solution drop-wise while gently vortexing the media to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

-

Media Composition: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. Consider if the serum concentration in your media is appropriate.

-

Solubility Limit: Be aware of the aqueous solubility limit of this compound. Exceeding this will cause precipitation. Refer to the solubility data table below.

Q2: I am not observing the expected inhibitory effect of this compound on FLT3 phosphorylation or cell viability. What are the possible causes?

A2: A lack of activity can stem from several factors related to compound stability, experimental setup, or the biological system:

-

Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). It is crucial to handle the compound according to the storage and handling guidelines.

-

Cellular Uptake: The compound may not be effectively entering the cells. Permeability is essential for activity in cellular assays.[2]

-

Off-Target Effects vs. On-Target Inactivity: Ensure your experimental readout is specific to FLT3 signaling. Use appropriate controls, such as a known FLT3 inhibitor and vehicle-only controls.

-

Dose and Time Dependence: The lack of effect could be due to an insufficient concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions. Inhibitors are typically potent at less than 1-10 µM in cell-based assays.[2]

-

Cell Line Specifics: The FLT3 mutation status (e.g., ITD, TKD, or wild-type) of your cell line will significantly impact its sensitivity to this compound.[3][4] Verify the FLT3 status of your cells.

-

Presence of FLT3 Ligand (FL): The presence of the FLT3 ligand can compete with the inhibitor and reduce its efficacy, particularly for type II inhibitors.[5]

Q3: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my assays with this compound?

A3: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

-

Standardized Protocols: Follow a standardized, written protocol for every experiment.

-

Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

-

Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.[6]

-

Assay Controls: Include positive and negative controls in every experiment to monitor assay performance.

-

Reagent Quality: Use high-quality reagents and ensure they are not expired.

Quantitative Data Summary

Table 1: Hypothetical Solubility of this compound

| Solvent | Maximum Solubility (mM) | Notes |

| DMSO | 100 | May require gentle warming and vortexing. |

| Ethanol | 25 | |

| PBS (pH 7.4) | < 0.1 | |

| Cell Culture Media + 10% FBS | 0.5 - 1 | Solubility is enhanced by serum proteins. |

Table 2: Troubleshooting Summary

| Issue | Possible Cause | Recommended Action |

| Precipitation | Exceeded solubility limit. | Prepare fresh dilutions; add stock solution drop-wise to media while vortexing. |

| Poor initial dissolution. | Ensure complete dissolution in DMSO before further dilution. | |

| Lack of Activity | Compound degradation. | Prepare fresh dilutions; minimize exposure to light and prolonged high temperatures. |

| Insufficient concentration/time. | Perform a dose-response and time-course experiment. | |

| Cell line resistance. | Verify FLT3 mutation status of the cell line. | |

| Inconsistent Results | Variable experimental procedures. | Adhere to a standardized protocol; use consistent cell culture practices. |

| Compound instability after thawing. | Prepare fresh dilutions for each experiment; avoid multiple freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Cell-Based FLT3 Phosphorylation Assay (Western Blot)

-

Cell Seeding: Seed FLT3-mutant AML cells (e.g., MV4-11) in appropriate cell culture plates and allow them to adhere or stabilize overnight.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for total FLT3 and a loading control (e.g., GAPDH or β-actin).

-

Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Inhibitor Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay Reagent Addition: Add the viability assay reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting experimental issues with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Culture Troubleshooting [sigmaaldrich.com]

interpreting unexpected results in Flt3-IN-22 functional assays